molecular formula C21H27ClN2O3 B1678823 Corynanthine hydrochloride CAS No. 66634-44-4

Corynanthine hydrochloride

Cat. No. B1678823
CAS RN: 66634-44-4
M. Wt: 390.9 g/mol
InChI Key: PIPZGJSEDRMUAW-VYDVLXQVSA-N
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Description

Corynanthine, also known as rauhimbine, is an alkaloid found in the Rauvolfia and Corynanthe (including Pausinystalia) genera of plants . It acts as an α1-adrenergic and α2-adrenergic receptor antagonist with approximately 10-fold selectivity for the former site over the latter . This is in contrast to yohimbine and rauwolscine which have around 30-fold higher affinity for the α2-adrenergic receptor over the α1-adrenergic receptor .


Molecular Structure Analysis

Corynanthine hydrochloride has a molecular weight of 390.90 (anhydrous basis) . Its empirical formula is C21H26N2O3.HCl . The SMILES string representation of its structure is Cl.[H][C@@]12CCC@HC@@HOC)[C@@]1([H])C[C@]3([H])N(CCc4c3[nH]c5ccccc45)C2 .


Physical And Chemical Properties Analysis

Corynanthine hydrochloride is a white powder . It has a melting point of 269-271 degrees Celsius . It’s practically insoluble in water or petroleum ether but soluble in boiling chloroform, benzene, ethyl acetate, and alcohol .

Scientific Research Applications

Ophthalmology

Corynanthine hydrochloride has been studied for its potential effects on intraocular pressure (IOP), which is a significant factor in ocular health. Clinical trials have explored the use of corynanthine as a selective alpha-1 adrenergic antagonist in treating ocular hypertension, a condition that can lead to glaucoma. These studies found that topical application of corynanthine could significantly reduce IOP for extended periods, though its effectiveness varies depending on concentration and application frequency (Serle et al., 1985).

Cardiovascular Health

Research has also delved into corynanthine's impact on cardiovascular health, particularly in the context of arrhythmias and myocardial necrosis. For instance, studies have shown that corynanthine can exert antiarrhythmic and antinecrotic effects in conditions like coronary occlusion and reperfusion in rats. This suggests its potential in managing arrhythmias and reducing myocardial damage associated with ischemic conditions (Bernauer, 1990).

Antimalarial and Antileishmanial Effects

In the field of infectious diseases, compounds similar to corynanthine have shown promising antileishmanial activities. Specifically, indole alkaloids from Corynanthe pachyceras, which include corynanthine, demonstrated notable activity against Leishmania major promastigotes. However, their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, was less significant (Staerk et al., 2000).

Neuropharmacology

Corynanthine's role in neuropharmacology has been explored, especially concerning its effects on alpha-adrenoceptors. Studies indicate that corynanthine can influence neurotransmission in various ways, suggesting its potential in treating neurological conditions or modulating neurophysiological responses (Illés & Starke, 1983).

Multidrug Resistance

In cancer research, corynanthine is part of a group of compounds studied for their ability to modulate multidrug resistance (MDR) in cancer cells. This research is crucial for improving the efficacy of chemotherapy in drug-resistant cancer types (Zamora et al., 1988).

Safety And Hazards

Corynanthine hydrochloride may cause eye, skin, and respiratory tract irritation . It may be harmful if inhaled or absorbed through the skin . The toxicological properties of this material have not been fully investigated . In case of accidental exposure, it’s recommended to flush the eyes or skin with plenty of water, move to fresh air immediately if inhaled, and seek medical aid .

properties

IUPAC Name

methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15-,17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPZGJSEDRMUAW-VYDVLXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801349023
Record name Corynanthine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801349023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corynanthine hydrochloride

CAS RN

66634-44-4
Record name Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, hydrochloride (1:1), (16β,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66634-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rauhimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066634444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynanthine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801349023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Corynanthine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
GP Thomas, PM Stephen - British journal of pharmacology, 1991 - ncbi.nlm.nih.gov
… The following drugs were used in this study: clonidine hydrochloride (Unichem Laboratories), corynanthine hydrochloride (Sigma), idazoxan (Reckitt & Colman), ouabain octahydrate (…
Number of citations: 13 www.ncbi.nlm.nih.gov
M Fumihiro - Comparative Biochemistry and Physiology Part C …, 1987 - Elsevier
… (Ciba-Geigy), corynanthine hydrochloride (Sigma), prazosin hydrochloride (Tokyo Chemical) and yohimbine hydrochloride (Sigma). All the drugs were prepared for stocks at 1 mM in …
Number of citations: 46 www.sciencedirect.com
PB Timmermans, AMC Schoop, HY Kwa… - European Journal of …, 1981 - Elsevier
… 33 Ci/mmol) (Pfizer); rauwolscine hydrochloride and corynanthine hydrochloride (Roth); yohimbine hydrochloride and (--)noradrenaline (Sigma). For animal experiments the drugs were …
Number of citations: 226 www.sciencedirect.com
GP Thomas - European journal of pharmacology, 1995 - Elsevier
… The drugs used in this study were: azepexole (Boehringer Ingelheim), corynanthine hydrochloride (Sigma), idazoxan (Reckitt and Colman), ouabain octahydrate (Sigma) and reserpine (…
Number of citations: 5 www.sciencedirect.com
SJ Czuczwar, HH Frey, W Löscher - European journal of pharmacology, 1985 - Elsevier
… were included in the study: aminooxyacetic acid (AOAA), glutamic acid diethyl ester (GDEE), cetylic acid (palmitic acid), chlorpromazine hydrochloride, corynanthine hydrochloride (all …
Number of citations: 154 www.sciencedirect.com
Y Sakakibara, M Fujiwara, I Muramatsu - … -Schmiedeberg's Archives of …, 1982 - Springer
The effects of alpha adrenoceptor agonists and antagonists on the postsynaptic alpha receptors were examined in the dog basilar, mesenteric and renal arteries and the type of alpha …
Number of citations: 87 link.springer.com
SI Sharif, SD Gokhale, SI Chandranath - Naunyn-Schmiedeberg's archives …, 1990 - Springer
In an attempt to define the pharmacological characteristics of the postjunctional α-adrenoceptors of the rat seminal vesicle, responses to certain phenylethanolamine and imidazoline …
Number of citations: 18 link.springer.com
G Zetler - European journal of pharmacology, 1984 - Elsevier
… , sulfated (CCK-8, Bachem), clonidine hydrochloride (Boehringer Ingelheim), yohimbine hydrochloride (Serva), rauwolscine hydrochloride (Carl Roth), corynanthine hydrochloride (Ega-…
Number of citations: 7 www.sciencedirect.com
MR Pelletier, ME Corcoran - Brain research, 1993 - Elsevier
… Rats received infusions of corynanthine hydrochloride (Sigma) in a concentration of either 10-7 (n = 6) or 10 ~ M (n = 4), or an equivalent volume of saline (n = 4). …
Number of citations: 44 www.sciencedirect.com
W Bernauer - Basic research in cardiology, 1990 - Springer
… When corynanthine hydrochloride was administered iv before the coronary occlusion, the reperfusion arrhythmias were significantly antagonized (Fig. 1). In no experiment did …
Number of citations: 5 link.springer.com

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